ETHYL 4-{3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[(METHYLCARBAMOYL)METHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE
Description
Properties
IUPAC Name |
ethyl 4-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-(methylamino)-2-oxoethyl]-5-oxo-2-sulfanylideneimidazolidin-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O6S/c1-5-34-24(31)17-7-9-18(10-8-17)28-23(30)19(15-22(29)26-2)27(25(28)35)13-12-16-6-11-20(32-3)21(14-16)33-4/h6-11,14,19H,5,12-13,15H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSIUKZDUISMHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCC3=CC(=C(C=C3)OC)OC)CC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[(METHYLCARBAMOYL)METHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazolidinone ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dimethoxyphenyl group: This step may involve a Friedel-Crafts alkylation or acylation reaction.
Esterification: The final step could be the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[(METHYLCARBAMOYL)METHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thiols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the ester group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, alkylating agents, acylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the synthesis of advanced materials or as a catalyst.
Mechanism of Action
The mechanism of action of ETHYL 4-{3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[(METHYLCARBAMOYL)METHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s core structure differentiates it from other heterocyclic derivatives. Below is a comparative analysis of key analogs:
Pharmacological and Physicochemical Properties
- Thiadiazole Derivatives (e.g., ): The thiadiazole ring in such analogs is a common bioisostere for carboxylic acids or amides, offering metabolic stability.
- Thiazolo-Triazole Systems (e.g., ) : The Z-configuration in these compounds may enhance target binding via spatial alignment, while the 3,4-dimethoxyphenyl group (shared with the target compound) improves blood-brain barrier penetration .
- Imidazolidinone vs. Oxadiazole: The imidazolidinone core in the target compound differs from oxadiazole derivatives (e.g., ), which are typically more rigid and resistant to hydrolysis. Imidazolidinones may confer conformational flexibility, aiding in receptor adaptation.
Biological Activity
Ethyl 4-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(methylcarbamoyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-1-yl}benzoate is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound features a unique imidazolidinone core with multiple substituents, including a benzoate moiety and a dimethoxyphenyl group. Its molecular formula is , and it possesses a molecular weight of 414.51 g/mol.
Biological Activity
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the dimethoxyphenyl group suggests potential free radical scavenging abilities, which could be explored through assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) .
2. Antimicrobial Activity
Studies have shown that imidazolidinone derivatives often possess antimicrobial properties. This compound could potentially inhibit bacterial growth, particularly against Gram-positive and Gram-negative strains. This can be evaluated using standard disk diffusion methods .
3. Anti-inflammatory Effects
Compounds containing similar functional groups have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The mechanism may involve the modulation of NF-kB signaling pathways, which warrants further investigation through in vitro and in vivo models .
Case Study 1: Antioxidant Evaluation
In a recent study, a series of imidazolidinone derivatives were tested for their antioxidant capacity using the DPPH assay. The results showed that certain derivatives exhibited IC50 values comparable to standard antioxidants like ascorbic acid, suggesting that this compound may also demonstrate similar efficacy .
Case Study 2: Antimicrobial Testing
A study on the antimicrobial properties of related compounds revealed that several imidazolidinone derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This suggests that this compound could be effective against common pathogens .
Research Findings Summary
| Biological Activity | Methodology | Findings |
|---|---|---|
| Antioxidant | DPPH Assay | IC50 comparable to ascorbic acid |
| Antimicrobial | Disk Diffusion | Effective against S. aureus and E. coli |
| Anti-inflammatory | Cytokine Assay | Modulation of NF-kB pathways suggested |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound with high purity and yield?
- Methodological Answer : Synthesis involves multi-step reactions, including condensation of hydrazine derivatives with chlorinated aromatic intermediates. Key steps require precise temperature control (e.g., 60–80°C) and pH adjustments (neutral to mildly acidic) to stabilize reactive intermediates. Use catalysts like palladium on carbon for hydrogenation steps. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Analytical validation using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) is critical for structural confirmation .
Q. How can researchers reliably characterize the compound’s structural and electronic properties?
- Methodological Answer : Employ a combination of spectroscopic and computational techniques:
- Spectroscopy : ¹H/¹³C NMR to map proton/carbon environments; FT-IR for functional group identification (e.g., sulfanylidene C=S stretch at ~1100 cm⁻¹).
- Mass Spectrometry : HRMS with electrospray ionization (ESI) for molecular ion validation.
- Computational : Density Functional Theory (DFT) simulations (e.g., Gaussian 09) to predict electronic properties and compare with experimental data .
Q. What initial biological screening assays are appropriate to evaluate its pharmacological potential?
- Methodological Answer : Prioritize in vitro assays:
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., FRET).
- Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
Include positive/negative controls and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can reaction mechanisms involving the sulfanylidene and imidazolidinone moieties be elucidated?
- Methodological Answer : Use isotopic labeling (e.g., ³⁴S) and kinetic studies to track sulfur participation in redox reactions. Perform time-resolved UV-Vis spectroscopy to monitor intermediate formation. Combine with DFT-based transition-state modeling (e.g., using ORCA) to identify rate-limiting steps. For example, the 5-oxo group may act as a nucleophilic site in substitution reactions .
Q. What computational strategies are effective for predicting binding affinities to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with protein targets (e.g., COX-2, EGFR). Validate with Molecular Dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability.
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors. Train datasets with known bioactive analogs .
Q. How can contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays) be resolved?
- Methodological Answer :
- Assay Replication : Repeat experiments under standardized conditions (pH, temperature, solvent).
- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s HSD test) to identify outliers.
- Mechanistic Follow-Up : Use CRISPR-edited cell lines to isolate target-specific effects. Cross-validate with in silico predictions to reconcile discrepancies .
Q. What experimental designs are suitable for studying its material science applications (e.g., polymer coatings)?
- Methodological Answer :
- Surface Functionalization : Graft the compound onto silica nanoparticles via thiol-ene "click" chemistry. Characterize using SEM-EDS and contact angle measurements.
- Thermal Stability : Perform TGA/DSC to assess decomposition thresholds (>250°C suggests industrial viability).
- Collaborative Frameworks : Integrate with AI-driven platforms (e.g., COMSOL Multiphysics) to simulate material behavior under stress .
Q. How does this compound compare structurally and functionally to other imidazolidinone derivatives?
- Methodological Answer : Conduct a comparative study:
- Structural Analysis : Overlay X-ray crystallography data (if available) with analogs using Mercury software.
- Functional Profiling : Compare bioactivity against a panel of 10–15 related compounds. Use clustering algorithms (e.g., PCA) to group compounds by activity.
- SAR Insights : Identify critical substituents (e.g., 3,4-dimethoxyphenyl enhances lipid solubility) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
